molecular formula C19H24N4O3 B2399605 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 836650-89-6

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2399605
CAS No.: 836650-89-6
M. Wt: 356.426
InChI Key: ATRQCNPXSJPWJL-UHFFFAOYSA-N
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Description

The compound 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs to the pyrroloquinoxaline family, characterized by a fused bicyclic system combining pyrrole and quinoxaline moieties. Key structural features include:

  • A 2-methylpropyl ester group at position 2.
  • A 3-methoxypropyl substituent at position 1.
  • An amino group at position 2.

Properties

IUPAC Name

2-methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12(2)11-26-19(24)15-16-18(23(17(15)20)9-6-10-25-3)22-14-8-5-4-7-13(14)21-16/h4-5,7-8,12H,6,9-11,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQCNPXSJPWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrroloquinoxaline scaffold . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: It is being investigated for its potential use in cancer therapy due to its ability to inhibit certain kinases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at Position 1 Position 3 Functional Group Molecular Weight (g/mol) Key References
Target Compound 3-Methoxypropyl 2-Methylpropyl ester ~454 (estimated)
Butyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Methoxypropyl Butyl ester 454 (observed)
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Phenyl/cyano group Ethyl ester 362 (observed)
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2-Methoxybenzyl 3-Ethoxypropyl carboxamide ~540 (estimated)

Key Observations :

  • Ester vs. Amide : The target compound’s ester group at position 3 (2-methylpropyl) contrasts with carboxamide derivatives (e.g., 3-ethoxypropyl carboxamide in ). Esters generally exhibit higher hydrolytic stability but lower hydrogen-bonding capacity compared to amides, influencing solubility and target binding .
  • Alkyl Chain Modifications: The 3-methoxypropyl substituent at position 1 (target) differs from analogs with shorter chains (e.g., 2-methoxybenzyl in ).

Physicochemical and Analytical Data

Comparative analytical data from elemental analysis and mass spectrometry (MS) for select analogs:

Compound Calculated (C/H/N%) Found (C/H/N%) MS (m/z) Reference
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate C: 69.59; H: 6.12; N: 15.46 C: 69.52; H: 6.10; N: 15.86 362 (M+)
Butyl analog of target compound C: 68.71; H: 4.88; N: 12.33 C: 68.84; H: 4.86; N: 12.37 454 (M+)
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) N/A N/A Not reported

Key Findings :

  • The butyl analog (C₂₆H₂₂N₄O₄) shows high purity, with elemental analysis closely matching calculated values .
  • The ethyl ester analog (C₂₁H₂₂N₄O₂) exhibits a lower molecular weight (362 vs. 454 for the butyl analog), reflecting the impact of ester chain length on mass .

Biological Activity

2-Methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound classified as a quinoxaline derivative. This class of compounds is well-known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound, featuring a pyrroloquinoxaline core and various functional groups, contributes to its potential therapeutic applications.

The molecular formula of the compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, and its synthesis typically involves multiple steps that may include complex organic reactions. The presence of functional groups such as amino and carboxylate esters enhances its biological activity. The synthesis often employs various reagents and can be optimized using automated reactors for improved yield and purity .

Synthesis Overview

  • Step 1: Formation of the pyrroloquinoxaline core.
  • Step 2: Introduction of the 2-amino group.
  • Step 3: Esterification to form the carboxylate ester.

Biological Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant biological activities. Below are some key findings regarding its potential effects:

Antioxidant Activity

Quinoxaline derivatives have been evaluated for their antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, with some exhibiting comparable activity to established antioxidants like Trolox . This suggests that this compound may also possess similar radical-scavenging capabilities.

Anticancer Properties

Quinoxaline derivatives have been extensively studied for their anticancer effects. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, certain derivatives have shown cytotoxicity against various cancer cell lines at concentrations ranging from 8 to 128 µg/mL . The mechanism often involves the modulation of enzyme activity or receptor signaling pathways.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have also been documented. Studies indicate that these compounds can exhibit activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The structure-activity relationship suggests that modifications to the quinoxaline core can enhance antimicrobial efficacy.

Case Studies

Several studies have investigated the biological activity of similar quinoxaline derivatives:

  • Antioxidant Study:
    • Compound Tested: Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate.
    • Findings: Exhibited significant radical scavenging activity with an overall rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} .
  • Anticancer Evaluation:
    • Compound Tested: Various pyrroloquinoxaline derivatives.
    • Findings: Demonstrated cytotoxicity against cancer cell lines with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Assessment:
    • Compound Tested: Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate.
    • Findings: Effective against H37Rv strains of Mycobacterium tuberculosis with promising drug-like properties .

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